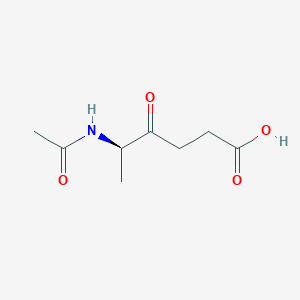
Alaremycin 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alaremycin 2 is an antibiotic compound produced by the actinomycete strain Streptomyces sp. A012304. It is structurally related to 5-aminolevulinic acid, a precursor in the biosynthesis of heme. This compound has been found to inhibit the growth of both Gram-negative and Gram-positive bacteria by targeting the heme biosynthetic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of alaremycin 2 begins with the enzyme AlmA, which catalyzes the first step of the process. AlmA exhibits a high degree of similarity to 5-aminolevulinate synthase, an enzyme expressed by various organisms including animals, protozoa, fungi, and α-proteobacteria . The synthetic route involves the transformation of substrate specificity from alaremycin precursor synthesis to 5-aminolevulinic acid synthesis through site-directed mutagenesis of AlmA .
Industrial Production Methods
Industrial production of this compound involves the cultivation of the producing strain Streptomyces sp. A012304 in a suitable medium. The compound is then isolated from the culture broth through a series of purification steps, including hydrophobic-interaction chromatography, solvent/water extraction, and cation-exchange chromatography .
Chemical Reactions Analysis
Types of Reactions
Alaremycin 2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties.
Scientific Research Applications
Alaremycin 2 has several scientific research applications, including:
Mechanism of Action
Alaremycin 2 exerts its effects by competitively binding to the substrate binding pocket of porphobilinogen synthase, an enzyme involved in the biosynthesis of porphyrins. This binding inhibits the condensation of two molecules of 5-aminolevulinic acid to form porphobilinogen, thereby disrupting the heme biosynthetic pathway . The molecular targets and pathways involved include the enzyme porphobilinogen synthase and the heme biosynthetic pathway .
Comparison with Similar Compounds
Similar Compounds
5-Aminolevulinic Acid: A precursor in the biosynthesis of heme, structurally similar to alaremycin 2.
Porphobilinogen: An intermediate in the heme biosynthetic pathway, formed from the condensation of two molecules of 5-aminolevulinic acid.
Uniqueness of this compound
This compound is unique in its ability to inhibit the growth of both Gram-negative and Gram-positive bacteria by targeting the heme biosynthetic pathway. Its structural similarity to 5-aminolevulinic acid allows it to competitively bind to porphobilinogen synthase, making it a valuable tool for studying bacterial resistance mechanisms and the evolution of metabolic enzymes .
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(5R)-5-acetamido-4-oxohexanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-5(9-6(2)10)7(11)3-4-8(12)13/h5H,3-4H2,1-2H3,(H,9,10)(H,12,13)/t5-/m1/s1 |
InChI Key |
QSRUAKBTZTXXLM-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)CCC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)CCC(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


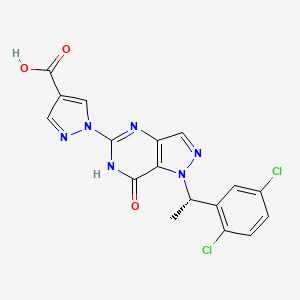
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854499.png)

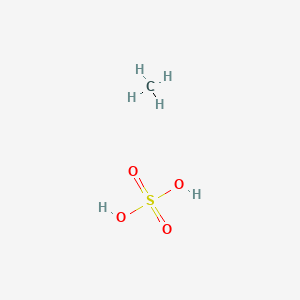
![1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride](/img/structure/B10854515.png)
![6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride](/img/structure/B10854523.png)
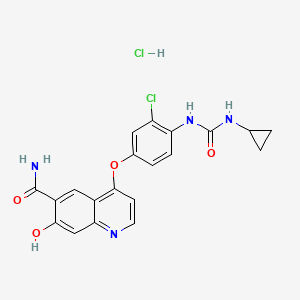
![N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide](/img/structure/B10854539.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B10854551.png)
![2-[[6-(1,7-Dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854558.png)
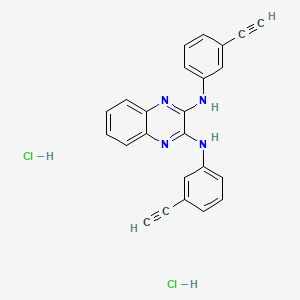
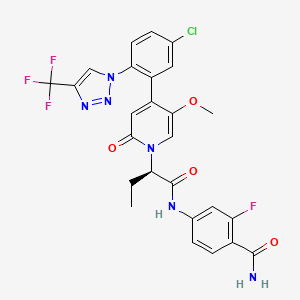
![7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-1,3-dimethyl-N-(1-methylethyl)-N-[[(1-methylethyl)amino]carbonyl]-2,6-dioxo-](/img/structure/B10854562.png)
